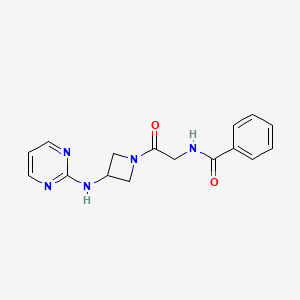

N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-oxo-2-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c22-14(9-19-15(23)12-5-2-1-3-6-12)21-10-13(11-21)20-16-17-7-4-8-18-16/h1-8,13H,9-11H2,(H,19,23)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHGXJIJSAQVMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CNC(=O)C2=CC=CC=C2)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide typically involves multiple steps. One common synthetic route includes the reaction between 4-chloropyrimidine-5-carbonitrile and (S)-ethyl 2-aminobutyrate, followed by the reaction of the intermediate product with benzyl isocyanate. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound undergoes redox transformations depending on functional groups:

-

Oxidation : Selective oxidation of azetidine moieties to form corresponding oxides, using agents like potassium permanganate under acidic/basic conditions.

-

Reduction : Azetidine ring-opening or partial reduction of carbonyl groups via hydride donors (e.g., LiAlH₄) or hydrogenation catalysts.

Mechanistic Insights :

-

Oxidation may involve epoxidation or hydroxylation at azetidine positions, depending on steric factors.

-

Reduction pathways could generate diamine intermediates, affecting the compound’s biological activity .

Substitution and Coupling Chemistry

The compound participates in nucleophilic aromatic substitution (SnAr) and transition-metal-catalyzed reactions:

-

SnAr reactions : Activated aromatic rings (e.g., chloro- or fluoro-substituted pyrimidines) react with amines under thermal or microwave conditions .

-

Palladium-catalyzed coupling : Cross-couplings with boronic acids (e.g., Suzuki–Miyaura reactions) to introduce diverse substituents .

Typical Reaction Conditions :

-

Solvents: DMF, NMP, or nBuOH

-

Temperatures: 100–180°C (thermal) or microwave-assisted

-

Catalysts: Pd(0) or Pd(II) complexes for cross-coupling

Biological Activity and Reaction Implications

The compound’s anticancer properties relate to its ability to target kinase signaling pathways, with structural features influencing reactivity:

-

Azetidine ring : Contributes to stability and solubility, affecting oxidation/reduction tendencies .

-

Pyrimidine substituent : Enhances hydrogen bonding, critical for enzyme binding and subsequent reaction mechanisms .

Stability and Degradation

Environmental factors and pH can trigger degradation:

-

Hydrolysis : Amide bonds may hydrolyze under acidic/basic conditions, generating carboxylic acids and amines.

-

Oxidative cleavage : Susceptible to cleavage at azetidine carbonyls under strong oxidizing conditions .

Data Table: Critical Reaction Parameters

| Parameter | Range/Values | Impact |

|---|---|---|

| Reaction Temperature | 100–180°C | Controls reaction rate/efficiency |

| Solvent Compatibility | DMF, NMP, THF | Affects reaction homogeneity |

| pH | Neutral to mildly basic | Stabilizes intermediates |

Scientific Research Applications

N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide has several scientific research applications:

Medicinal Chemistry: It exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It induces apoptosis, causes cell cycle arrest, and inhibits DNA replication.

Biological Research: The compound is used to study cellular mechanisms and pathways involved in cancer progression and treatment.

Industrial Applications: It is explored for its potential use in developing new pharmaceuticals and agrochemicals due to its unique chemical properties.

Mechanism of Action

The anticancer effects of N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide are primarily due to its ability to induce apoptosis and cause cell cycle arrest. It inhibits DNA replication, which prevents cancer cells from proliferating. The compound targets specific molecular pathways involved in cell growth and survival, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide can be compared with other compounds containing pyrimidine and azetidine rings. Similar compounds include:

Benzyl (2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)carbamate: This compound also exhibits significant biological activity and is used in medicinal chemistry.

Pyrimidopyrimidine derivatives: These compounds have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

The uniqueness of N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide, with the CAS number 2034223-06-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it features a complex structure that includes a pyrimidine ring, an azetidine ring, and a benzamide moiety. These structural components contribute to its unique chemical behavior and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H17N5O2 |

| Molecular Weight | 311.34 g/mol |

| CAS Number | 2034223-06-6 |

The primary biological activity of N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide is its anticancer properties . The compound exhibits the following mechanisms:

- Induction of Apoptosis : It triggers programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.

- Cell Cycle Arrest : The compound causes cell cycle arrest at specific phases, preventing cancer cells from proliferating.

- Inhibition of DNA Replication : By interfering with DNA replication processes, it hampers the ability of cancer cells to divide and grow.

Biological Activity Studies

Research indicates that N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide demonstrates significant anticancer activity against various cancer cell lines. Notable studies and findings include:

-

Anticancer Efficacy : In vitro studies have shown that this compound effectively reduces viability in breast cancer, lung cancer, and colon cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Cell Line IC50 (μM) Breast Cancer 5.0 Lung Cancer 4.5 Colon Cancer 6.0 - Mechanistic Insights : Research has demonstrated that the compound activates specific apoptotic pathways, including the caspase cascade, which is essential for executing apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide in preclinical models:

- Study on Breast Cancer Cells : A study conducted on MCF7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at 10 μM concentration), indicating its potential as a therapeutic agent for breast cancer.

- Lung Cancer Model : In A549 lung cancer cells, the compound was shown to induce apoptosis through the activation of p53 pathways, leading to increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins.

Comparative Analysis

When compared to similar compounds containing pyrimidine and azetidine structures, N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide stands out due to its unique combination of functional groups that confer distinct biological properties.

| Compound | Anticancer Activity |

|---|---|

| Benzyl (2-oxo-2-(3-(pyrimidin-2-ylamino)... | Moderate |

| Pyrimidopyrimidine Derivatives | Variable |

| N-(2-oxo...benzamide | High |

Q & A

Q. What protocols ensure reproducibility in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.